N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S3/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)23)10-13-2-1-9-24-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZPVAKLKCOZQS-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 392.50 g/mol . Its structural components include a thiazolidine ring, a thienylmethylene moiety, and a fluorophenyl group, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have shown that compounds related to thiazolidinones exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been tested against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) for some derivatives were found to be as low as 0.5 µg/mL against S. aureus, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.5 |
| Compound B | K. pneumoniae | 6.25 |
| Compound C | E. coli | 2.03 |
Antioxidant Activity
Thiazolidinone derivatives have also been evaluated for their antioxidant properties. In vitro assays demonstrated that these compounds can significantly reduce intracellular reactive oxygen species (ROS) levels, suggesting their potential role in mitigating oxidative stress .
Case Studies
- Study on Biofilm Formation : A study assessed the ability of thiazolidinone derivatives to inhibit biofilm formation in Pseudomonas aeruginosa. The results showed that certain compounds reduced biofilm formation by over 50% at their MIC concentrations . This suggests that the compound could be useful in treating infections associated with biofilms.
- Anticonvulsant Activity : Another research explored the anticonvulsant properties of thiazolidinone derivatives, highlighting that some compounds exhibited activity comparable to the standard drug diazepam. This suggests a broader therapeutic potential beyond antimicrobial effects .
The biological activity of this compound is believed to involve interaction with specific protein targets within microbial cells, disrupting essential cellular processes such as cell wall synthesis and biofilm formation . The presence of the thiazolidine ring is critical for these interactions.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazolidinone derivatives, including N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide. For instance:
- In vitro Studies : Research indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for their survival .
- Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiazolidinone derivatives and their evaluation against resistant bacterial strains. The compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a lead compound for drug development .
Anticancer Properties
The compound's structural features suggest potential anticancer activity.
- Mechanism of Action : Thiazolidinones are known to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Research Findings : In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutics .
Polymer Chemistry
The incorporation of thiazolidinone derivatives into polymer matrices has been explored for enhancing material properties.
- Composite Materials : Research has shown that adding this compound to polyvinyl chloride (PVC) enhances thermal stability and mechanical strength .
- Case Study : A recent study investigated the use of thiazolidinone-based polymers in electronic devices, demonstrating improved conductivity and durability under stress conditions .
Data Summary Table
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:
Key Insight : The thioxo group exhibits greater reactivity than the amide bond, with hydrolysis rates influenced by steric effects from the thienylmethylene substituent.
Nucleophilic Substitution
The electron-deficient thiazolidinone core facilitates nucleophilic attacks:
Reaction Types :
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Thiol-disulfide exchange at C2-S with mercaptoethanol or glutathione
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Ring-opening by primary amines (e.g., ethylenediamine) at C4=O, forming imine-linked adducts
Example :
(Reported yield: 68% under nitrogen atmosphere)
Cycloaddition and Conjugate Addition
The α,β-unsaturated ketone system participates in:
Structural Note : The thiophene ring directs regioselectivity in these reactions due to its electron-donating effects .
a) Oxidation
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Thioxo → Sulfonyl : Treatment with H₂O₂/HOAc converts C=S to C=O, increasing polarity (confirmed via TLC monitoring).
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Thiophene ring : Resists common oxidants (e.g., KMnO₄) but undergoes epoxidation with m-CPBA.
b) Reduction
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NaBH₄/EtOH : Selective reduction of the exocyclic double bond without affecting the thiazolidinone ring .
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LiAlH₄ : Over-reduction leads to ring-opening and thiol generation.
Synthetic Utility in Medicinal Chemistry
The compound serves as a scaffold for structural modifications:
Synthetic Protocol :
(Optimized conditions: 90°C, 12 hr, 82% yield)
Preparation Methods
Thiazolidinone Cyclization
The Schiff base undergoes cyclocondensation with thioglycolic acid (HSCHCOOH) to form the thiazolidinone ring. This reaction proceeds in chloroform or toluene under reflux, with acetic acid or triethylamine as catalysts. The general mechanism involves nucleophilic attack by the thiol group on the imine carbon, followed by ring closure:
In the target compound, the 2-thienylmethylene group originates from the aldehyde, while the thiazolidinone’s nitrogen derives from the amine precursor. For instance, (5aR,11bR)-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazol-2-one (1a) was synthesized similarly, achieving 80% yield.
Propanamide Side Chain Introduction
The final step involves functionalizing the thiazolidinone’s nitrogen with the N-(4-fluorophenyl)propanamide group. This is achieved via N-alkylation using a bromo-propanamide derivative. For example, 3-bromo-N-(4-fluorophenyl)propanamide reacts with the deprotonated thiazolidinone nitrogen in the presence of a base (e.g., KCO) in DMF or THF:
This method mirrors the alkylation of rel-(5aR,11bR)-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4′,3′:4,5]thiopyrano[2,3-d]thiazol-2-one with bromoacetophenones, which achieved yields of 70–90%.
Detailed Synthetic Protocols
Synthesis of Schiff Base Intermediate
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Combine 2-thiophenecarboxaldehyde (10 mmol) and ethylamine (10 mmol) in anhydrous ethanol (15 mL).
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Add acetic acid (0.25 mL) and reflux for 8 hours.
-
Cool, filter the precipitate, and recrystallize from ethanol/water.
Yield : 86–94%
Characterization :
Cyclization to Thiazolidinone Core
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Dissolve the Schiff base (10 mmol) and thioglycolic acid (10 mmol) in chloroform (20 mL).
-
Reflux at 60°C for 48 hours under N.
-
Concentrate, wash with NaCO (10%), and recrystallize from dioxane.
Yield : 75–80%
Characterization :
N-Alkylation with Propanamide Derivative
-
Prepare 3-bromo-N-(4-fluorophenyl)propanamide by reacting 3-bromopropanoyl chloride with 4-fluoroaniline in THF.
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Dissolve the thiazolidinone (5 mmol) in DMF, add KCO (10 mmol), and stir at 0°C.
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Add the bromo-propanamide (5.5 mmol) dropwise and stir at 25°C for 12 hours.
-
Extract with ethyl acetate, wash with water, and purify via flash chromatography.
Yield : 70–85%
Characterization :
Analytical Data and Spectral Characterization
Infrared Spectroscopy (IR)
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-):
-
C NMR :
Optimization and Challenges
Reaction Efficiency
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acylation of 3-aminorhodanine with activated esters or acid chlorides (e.g., ibuprofen acid chloride derivatives) under anhydrous conditions . The Knoevenagel condensation of 4-thioxo-thiazolidinone intermediates with 2-thiophenecarboxaldehyde is critical for introducing the thienylmethylene moiety. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) significantly affect reaction efficiency. Yields typically range from 45% to 65%, with purity confirmed via HPLC (>95%) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- FT-IR : Confirm the presence of thioxo (C=S) at ~1250–1300 cm⁻¹ and carbonyl (C=O) at ~1680–1720 cm⁻¹ .
- ¹H/¹³C NMR : Identify the fluorophenyl protons (δ 7.1–7.4 ppm) and thiophene protons (δ 6.8–7.2 ppm). The methylene protons in the propanamide linker appear as a triplet at δ 2.8–3.2 ppm .
- HRMS : Validate molecular weight with <2 ppm error.
Q. How can researchers determine the crystal structure of this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Use SHELX programs (SHELXS for structure solution and SHELXL for refinement) due to their robustness in handling small-molecule crystallography . For visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots. Ensure data collection at low temperature (e.g., 100 K) to minimize disorder .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Purity Validation : Use HPLC-MS to rule out impurities affecting bioactivity .
- Conformational Analysis : Perform DFT calculations (e.g., Gaussian 16) to identify energetically favorable conformers that may interact differently with targets .
- Structural Validation : Compare SCXRD data with bioactive analogs to confirm stereoelectronic properties .
Q. How can the synthesis be optimized to enhance regioselectivity during thiazolidinone ring formation?
- Methodological Answer :
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to direct cyclization and minimize byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (15–30 min vs. 12–24 h) and improve yield by 10–15% .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation.
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using GROMACS with CHARMM36 force fields. Focus on hydrogen bonding with the thioxo-thiazolidinone core .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Scaffold Modification : Vary substituents on the thiophene (e.g., electron-withdrawing groups) and fluorophenyl moieties.
- Biological Assays : Prioritize in vitro enzyme inhibition (e.g., tyrosine kinases) and cytotoxicity screening (IC₅₀ values) using MTT assays .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., Hammett σ values) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
